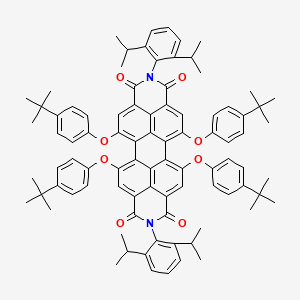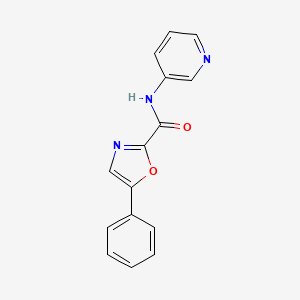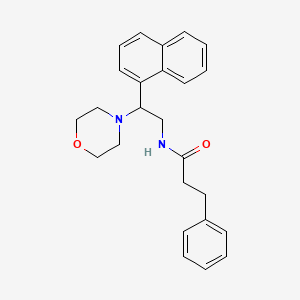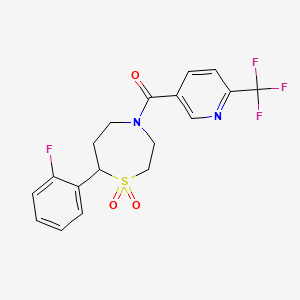
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H16F4N2O3S and its molecular weight is 416.39. The purity is usually 95%.
BenchChem offers high-quality (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Structural Analysis
Synthesis and Structural Characterization : Compounds with complex structures involving fluorophenyl groups, thiazepan rings, and trifluoromethylpyridin motifs are often synthesized through multi-step reactions, including substitution reactions. The synthesized compounds' structures are confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry, and their crystal structures are determined by X-ray diffraction. This approach allows for a detailed understanding of molecular conformation and electron distribution, critical for designing compounds with desired physical, chemical, or biological properties (Huang et al., 2021).
Density Functional Theory (DFT) Studies : DFT is extensively used to calculate the molecular structures of synthesized compounds, enabling comparison with experimental X-ray diffraction data. These studies provide insights into the compounds' electronic structures, including molecular electrostatic potential and frontier molecular orbitals. Such theoretical analyses are essential for predicting reactivity, stability, and interaction with biological targets (Huang et al., 2021).
Potential Applications in Drug Discovery
Pharmacological Activity : Compounds similar in structure to "(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" might exhibit diverse pharmacological activities. For instance, derivatives with specific structural features have been explored as P2X7 antagonists, showing potential for treating mood disorders due to their receptor occupancy and tolerability in preclinical species (Chrovian et al., 2018).
Anticonvulsant Agents : Derivatives of pyrrolidinyl methanone, structurally related to the compound , have shown significant anticonvulsant activity. These findings suggest the potential utility of structurally similar compounds in developing new therapeutic agents for epilepsy and related disorders (Malik & Khan, 2014).
Antidepressant Potential : The structural motif of pyridinyl methanone, when incorporated into compounds acting as 5-HT1A receptor agonists, has shown marked antidepressant potential. This highlights the importance of structural analysis and modification in the design of new psychiatric drugs (Vacher et al., 1999).
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3S/c19-14-4-2-1-3-13(14)15-7-8-24(9-10-28(15,26)27)17(25)12-5-6-16(23-11-12)18(20,21)22/h1-6,11,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNHPMLPQFHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

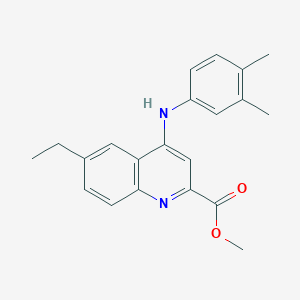
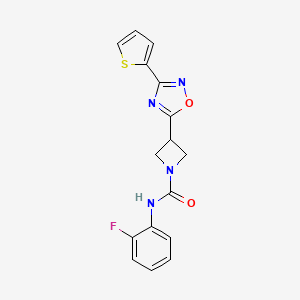
![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid](/img/structure/B2589800.png)
![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2589803.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2589804.png)
![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)

![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)
